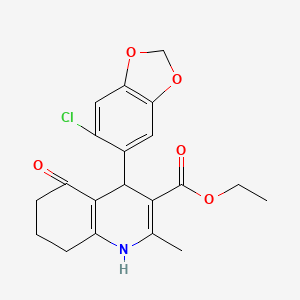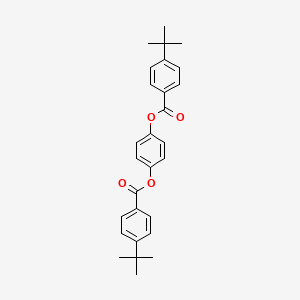![molecular formula C12H14Cl3N3O2S B11708060 N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)
N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound with the molecular formula C19H20Cl3N5OS This compound is known for its unique chemical structure, which includes a trichloromethyl group, a methoxyphenyl group, and a carbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with thiourea to produce the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the activity of certain oncoproteins, leading to the disruption of cancer cell proliferation and induction of apoptosis. The compound’s ability to form strong covalent bonds with target proteins is a key factor in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide
- N-(2,2,2-trichloro-1-{[(2,5-dimethoxyphenyl)carbamothioyl]amino}ethyl)benzamide
- N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide
Uniqueness
N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide stands out due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the trichloromethyl group
Propriétés
Formule moléculaire |
C12H14Cl3N3O2S |
|---|---|
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H14Cl3N3O2S/c1-7(19)16-10(12(13,14)15)18-11(21)17-8-5-3-4-6-9(8)20-2/h3-6,10H,1-2H3,(H,16,19)(H2,17,18,21) |
Clé InChI |
WLUZFBCJUFIJHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC |
Solubilité |
19 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)



![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)


![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
